2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dimethoxyphenyl group and a piperidinyl propyl acetamide moiety, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Dimethoxyphenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding alcohol or aldehyde.
Coupling with Piperidine Derivative: The intermediate is then coupled with a piperidine derivative, such as 4-methylpiperidine, under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)ethanol
- 3,4-dimethoxyphenylacetic acid
- 3-(3,4-dimethoxyphenyl)-1-propanol
- 3,4-dimethoxybenzoic acid
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and a piperidinyl propyl acetamide moiety allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C19H30N2O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide |
InChI |
InChI=1S/C19H30N2O3/c1-15-7-11-21(12-8-15)10-4-9-20-19(22)14-16-5-6-17(23-2)18(13-16)24-3/h5-6,13,15H,4,7-12,14H2,1-3H3,(H,20,22) |
InChI Key |
CSKLYMDYITZMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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